2-(4-bromophenyl)-N-methylacetamide
Overview
Description
2-(4-bromophenyl)-N-methylacetamide, also known as 4-bromo-N-methylacetanilide, is an important organic compound used in a variety of scientific research applications. It is a structural analog of acetanilide, and is used in a wide range of studies, including drug development and materials science. This compound is used in a variety of laboratory experiments, and is known to have a number of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Agents
2-(4-bromophenyl)-N-methylacetamide has been explored for its potential in synthesizing new antimicrobial agents. A study by Darwish et al. (2014) demonstrated its use in creating heterocyclic compounds incorporating a sulfamoyl moiety, exhibiting promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmacological Agents
Research by Rani et al. (2016) synthesized derivatives of this compound for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Anticonvulsant Agents
Severina et al. (2020) studied the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, for their anticonvulsant properties. These compounds showed moderate anticonvulsant activity in vivo, with 4-bromophenyl acetamide being notably effective (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Anti-Diabetic Agents
Nazir et al. (2018) reported the synthesis of 2-bromo-N-phenyl/arylacetamides for testing as antidiabetic agents. These compounds, including this compound derivatives, showed promising inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).
Radiation Protection in Medical Oncology
Yılmaz et al. (2020) studied the radiation protection features of Mannich bases, including 4-bromophenyl derivatives, as potential anticancer drugs. The study focused on their shielding properties against photons and charged particles, indicating their usefulness in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).
Crystallographic Studies
Research by Xiao et al. (2009) involved crystallographic studies of this compound, providing insights into its molecular structure and interactions. This study is significant for understanding the physical properties of the compound (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
properties
IUPAC Name |
2-(4-bromophenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDMVJNUNZEZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357074 | |
Record name | 2-(4-bromophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7713-76-0 | |
Record name | 2-(4-bromophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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